molecular formula C19H17NO4 B7735221 MFCD06474520

MFCD06474520

Cat. No.: B7735221
M. Wt: 323.3 g/mol
InChI Key: AYHASLCKHANYLO-UHFFFAOYSA-N
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Description

MFCD06474520 (CAS 56469-02-4) is a heterocyclic organic compound with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol. It is classified as a 3,4-dihydroisoquinolin-1(2H)-one derivative, characterized by a bicyclic aromatic framework with a ketone functional group.

Key physicochemical properties include:

  • Boiling Point: 364.8±42.0°C (predicted)
  • LogP (Octanol-Water Partition Coefficient): 1.34 (XLOGP3)
  • Topological Polar Surface Area (TPSA): 46.17 Ų
  • Hydrogen Bond Donors/Acceptors: 1/3
  • Solubility: 0.24 mg/mL in water (ESOL prediction)

Synthetic routes for this compound involve cyclization reactions, such as the base-catalyzed condensation of 3,4-dihydro-5-hydroxy-1(2H)-isoquinolinone with methylating agents under mild conditions (e.g., DMF, K₂CO₃, iodomethane), yielding the product with >90% purity .

Properties

IUPAC Name

2-(6-ethyl-4-oxo-2-phenylchromen-3-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-2-12-8-9-15-14(10-12)17(22)19(23-11-16(20)21)18(24-15)13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHASLCKHANYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C(C2=O)OCC(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD06474520 involves several steps, each requiring specific conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, followed by a series of reactions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: MFCD06474520 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical changes.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure optimal reaction outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

MFCD06474520 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it serves as a probe for studying biochemical pathways and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its role in drug development. Industrial applications include its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD06474520 involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The compound’s structure allows it to bind to target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

MFCD06474520 is compared below with three structurally analogous compounds (CAS 1761-61-1, 905306-69-6, and 1046861-20-4) to highlight differences in synthesis, properties, and applications.

Table 1: Structural and Functional Comparison
Parameter This compound (CAS 56469-02-4) (3-Bromo-5-chlorophenyl)boronic Acid (CAS 1046861-20-4) 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1) 5-Methoxypyridin-2-yl Methanamine (CAS 905306-69-6)
Molecular Formula C₉H₉NO₂ C₆H₅BBrClO₂ C₇H₅BrO₂ C₇H₁₀N₂O
Molecular Weight 163.17 235.27 201.02 138.17
Key Functional Groups Ketone, bicyclic aromatic ring Boronic acid, halogen substituents Benzimidazole, nitro group Pyridine ring, methoxy, amine
Synthetic Method Alkylation of hydroxy precursor Suzuki-Miyaura coupling Catalytic cyclization (A-FGO catalyst) Amine alkylation
Yield 93.75% 98% 98% 69%
LogP 1.34 2.15 2.63 0.78
TPSA 46.17 Ų 40.46 Ų 45.80 Ų 36.48 Ų
Applications Kinase inhibitor precursors Cross-coupling reactions in organic synthesis Photocatalysis, corrosion inhibition Pharmaceutical intermediates (CNS drugs)
Key Differences :

Synthetic Accessibility :

  • This compound is synthesized via straightforward alkylation (93.75% yield), whereas (3-Bromo-5-chlorophenyl)boronic acid requires palladium-catalyzed cross-coupling, which is cost-intensive but offers high regioselectivity .
  • 2-(4-Nitrophenyl)benzimidazole utilizes a recyclable A-FGO catalyst, aligning with green chemistry principles .

In contrast, 5-Methoxypyridin-2-yl methanamine’s amine group facilitates blood-brain barrier penetration, relevant to CNS drug design .

Thermal Stability :

  • This compound exhibits higher predicted boiling points (364.8°C) compared to the nitro-substituted benzimidazole derivative (CAS 1761-61-1, 298°C), suggesting greater thermal resilience .

Comparison with Functionally Similar Compounds

Critical Insights :
  • Solubility Challenges: this compound’s low aqueous solubility (0.24 mg/mL) limits its bioavailability, necessitating formulation improvements such as salt formation or nanocarrier systems .

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